molecular formula C12H12N2 B2818737 3-[4-(2-Cyanoethyl)phenyl]propanenitrile CAS No. 15201-41-9

3-[4-(2-Cyanoethyl)phenyl]propanenitrile

Cat. No.: B2818737
CAS No.: 15201-41-9
M. Wt: 184.242
InChI Key: LZYOMOGCDQXSGQ-UHFFFAOYSA-N
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Description

3-[4-(2-Cyanoethyl)phenyl]propanenitrile is a dinitrile compound featuring a phenyl ring substituted with two cyanoethyl groups (–CH₂CN) at the para position. The dual nitrile groups confer high polarity and reactivity, enabling participation in cyclization, nucleophilic addition, and polymerization reactions .

Properties

IUPAC Name

3-[4-(2-cyanoethyl)phenyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYOMOGCDQXSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(2-Cyanoethyl)phenyl]propanenitrile typically involves the reaction of 1,4-dibromobenzene with acrylonitrile in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-[4-(2-Cyanoethyl)phenyl]propanenitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[4-(2-Cyanoethyl)phenyl]propanenitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound can be used in the study of biological pathways and interactions involving nitrile-containing compounds.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-[4-(2-Cyanoethyl)phenyl]propanenitrile involves its interaction with molecular targets and pathways specific to its chemical structure. The nitrile groups can participate in various biochemical reactions, potentially affecting enzyme activity or cellular processes. Detailed studies on its mechanism of action are necessary to fully understand its effects and applications.

Comparison with Similar Compounds

Research Findings and Implications

  • Reactivity: The target compound’s dual nitrile groups facilitate nucleophilic attacks, as seen in the synthesis of heterocycles like quinazolinones . In contrast, azo dyes (e.g., Disperse Orange 33) prioritize stability under UV light .
  • Thermal Properties : Sulfur-containing analogs (e.g., 3,3′-Thiodipropionitrile) exhibit lower decomposition temperatures than the target compound, highlighting the destabilizing effect of sulfur .
  • Drug Design : Chiral analogs like (R)-2-(4-(trifluoromethoxy)phenyl)propanenitrile demonstrate the importance of fluorine in enhancing bioavailability, a feature absent in the target compound .

Biological Activity

3-[4-(2-Cyanoethyl)phenyl]propanenitrile is a nitrile compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2, characterized by a propanenitrile backbone with a cyanoethyl substituent on a phenyl ring. This structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms, including:

  • Enzyme Inhibition : Compounds with nitrile groups often act as enzyme inhibitors. For instance, studies have indicated that similar compounds inhibit GSK-3β, an important enzyme in various signaling pathways .
  • Cytotoxic Effects : Research has shown that certain analogs of propanenitrile exhibit cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

Pharmacological Effects

  • Anticancer Activity : In vitro studies have demonstrated that this compound derivatives possess significant anticancer properties. For example, one study reported an IC50 value of approximately 480 nM against hepatocellular carcinoma cells, indicating potent inhibitory activity .
  • Neuroprotective Properties : Some derivatives have shown minimal cytotoxicity while providing neuroprotective effects in various cellular models. This suggests potential therapeutic applications in neurodegenerative diseases .

Study 1: GSK-3β Inhibition

A series of compounds derived from this compound were evaluated for their ability to inhibit GSK-3β. The most potent compound exhibited an IC50 value of 360 nM and demonstrated improved metabolic stability compared to earlier analogs. This study highlights the compound's potential for drug development targeting metabolic disorders .

Study 2: Cytotoxicity Assessment

In a cytotoxicity screening involving various cancer cell lines (HepG2, MCF-7, SH-SY5Y), the tested compound showed no significant cytotoxic effects even at high concentrations (up to 10 µM). This indicates a favorable safety profile while maintaining therapeutic efficacy against target cells .

Data Summary

PropertyValue
Molecular FormulaC12H14N2
IC50 (HepG2 Cells)480 nM
IC50 (MCF-7 Cells)Not significantly cytotoxic
Neuroprotective ActivityYes

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